

# 2,3-Dihydroxyterephthalaldehyde chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2,3-Dihydroxyterephthalaldehyde

Cat. No.: B2954148

[Get Quote](#)

An In-depth Technical Guide to **2,3-Dihydroxyterephthalaldehyde**: Properties, Structure, and Applications

## Introduction

**2,3-Dihydroxyterephthalaldehyde** is a highly functionalized aromatic compound that has garnered significant attention as a versatile building block in materials science and synthetic chemistry. Its unique structure, featuring a catechol unit flanked by two aldehyde groups in a para-disubstituted benzene ring, imparts specific reactivity that makes it a valuable precursor for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, and key applications, with a particular focus on its role in the development of Covalent Organic Frameworks (COFs). The information presented is intended for researchers, scientists, and professionals in drug development and materials science seeking a detailed understanding of this important chemical entity.

## Chemical Identity and Molecular Structure

**2,3-Dihydroxyterephthalaldehyde** is systematically named 1,4-Benzenedicarboxaldehyde, 2,3-dihydroxy-. It is also commonly referred to by synonyms such as 3,6-Diformyl Catechol. The core of the molecule is a benzene ring, making it an aromatic aldehyde and a phenol derivative.

The spatial arrangement of its functional groups—two adjacent hydroxyl (-OH) groups and two para-oriented aldehyde (-CHO) groups—is central to its chemical behavior. The hydroxyl groups can participate in hydrogen bonding and act as coordination sites for metals, while the aldehyde groups are reactive sites for condensation reactions, most notably Schiff base formation.

## Molecular Structure Diagram

Caption: 2D structure of **2,3-Dihydroxyterephthalaldehyde**.

## Physicochemical and Computational Properties

**2,3-Dihydroxyterephthalaldehyde** is typically supplied as a white to yellow crystalline powder. Its key properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	148063-59-6	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> O <sub>4</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	166.13 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to Yellow powder to crystal	
Purity	≥97% or >98.0% (GC)	<a href="#">[1]</a>
Melting Point	148.0 to 152.0 °C	
Storage Conditions	2-8°C or 4°C, under inert atmosphere (Nitrogen)	<a href="#">[1]</a> <a href="#">[2]</a>
Topological Polar Surface Area (TPSA)	74.6 Å <sup>2</sup>	<a href="#">[1]</a>
logP	0.7228	<a href="#">[1]</a>
Hydrogen Bond Donors	2	<a href="#">[1]</a>
Hydrogen Bond Acceptors	4	<a href="#">[1]</a>
Rotatable Bonds	2	<a href="#">[1]</a>

## Spectroscopic Profile

While specific spectral data requires experimental acquisition, the structural features of **2,3-Dihydroxyterephthalaldehyde** allow for the prediction of its characteristic spectroscopic profile, which is crucial for its identification and characterization.

- **<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehyde, and hydroxyl protons. The two aromatic protons would appear as singlets or doublets in the aromatic region (~7.0-8.0 ppm). The aldehyde protons (-CHO) would exhibit a characteristic singlet far downfield (~9.5-10.5 ppm). The hydroxyl protons (-OH) would appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
- **<sup>13</sup>C NMR Spectroscopy:** The carbon NMR spectrum would show signals for the aldehyde carbonyl carbons (~190 ppm), the aromatic carbons bearing hydroxyl groups (~150-160 ppm), and other aromatic carbons in the ~115-130 ppm range.
- **Infrared (IR) Spectroscopy:** The IR spectrum would be characterized by a broad absorption band for the O-H stretching of the hydroxyl groups (~3200-3600 cm<sup>-1</sup>). A strong, sharp peak corresponding to the C=O stretching of the aldehyde groups would be present around 1680-1700 cm<sup>-1</sup>. Absorptions for aromatic C=C stretching would appear in the 1450-1600 cm<sup>-1</sup> region.
- **Mass Spectrometry (MS):** The mass spectrum should display a molecular ion peak (M<sup>+</sup>) at an m/z value corresponding to its molecular weight of approximately 166.13.

## Synthesis Pathway

The synthesis of **2,3-dihydroxyterephthalaldehyde** can be achieved from commercially available starting materials. A common precursor mentioned is 1,2-dimethoxybenzene.<sup>[3]</sup> A logical synthetic route involves the introduction of the aldehyde functionalities followed by the deprotection of the hydroxyl groups.

## Proposed Synthetic Workflow

A plausible two-step synthesis from 1,2-dimethoxybenzene is outlined below. The first step involves a double formylation reaction to introduce the two aldehyde groups onto the aromatic

ring, followed by a demethylation step to convert the methoxy groups into hydroxyl groups.

Caption: Proposed synthetic route for **2,3-Dihydroxyterephthalaldehyde**.

## Applications and Reactivity

The primary application of **2,3-dihydroxyterephthalaldehyde** highlighted in recent literature is its use as a monomer for the synthesis of Covalent Organic Frameworks (COFs).[\[1\]](#)

## Covalent Organic Frameworks (COFs)

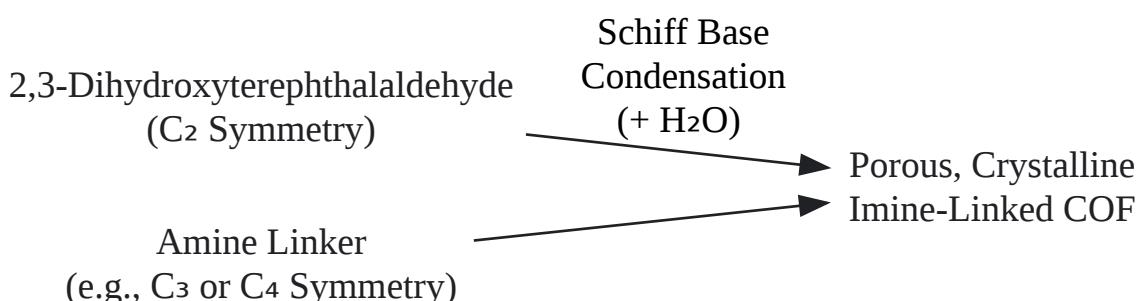
COFs are a class of crystalline porous polymers with ordered structures and tunable functionalities.[\[4\]](#) The difunctional nature of **2,3-dihydroxyterephthalaldehyde** makes it an excellent C<sub>2</sub>-symmetric building block. Its aldehyde groups can undergo condensation reactions with multivalent amine linkers (e.g., C<sub>3</sub>-symmetric triamines) to form stable imine-linked frameworks.[\[5\]](#)

The resulting COFs, such as 2,3-DhaTta (synthesized from 1,3,5-tris(4-aminophenyl)triazine), exhibit high crystallinity and porosity, making them suitable for applications in catalysis, gas storage, and sensing.[\[5\]](#)

This protocol describes the synthesis of a COF from **2,3-dihydroxyterephthalaldehyde** (2,3-Dha) and tetra(p-amino-phenyl)porphyrin (Tph), adapted from established literature.[\[3\]](#)

- Reagent Preparation: In a reaction tube, combine **2,3-dihydroxyterephthalaldehyde** (26.6 mg, 0.16 mmol) and tetra(p-amino-phenyl)porphyrin (54 mg, 0.08 mmol).
- Solvent Addition: Add a solvent mixture of 1,2-dichlorobenzene (1.0 mL), dimethylacetamide (3.0 mL), and 6.0 M aqueous acetic acid (0.6 mL).
- Homogenization: Sonicate the mixture for 20 minutes to achieve a homogeneous dispersion.
- Degassing: Flash freeze the tube in a liquid nitrogen bath (77 K) and degas the mixture using three freeze-pump-thaw cycles to remove dissolved gases.
- Reaction: Seal the tube under vacuum and heat at 120 °C for 72 hours. A colored powder (the COF) will precipitate.

- **Workup and Purification:** After cooling to room temperature, filter the solid product. Wash it thoroughly with ethanol and other suitable solvents to remove unreacted monomers and residual solvents.
- **Activation:** Dry the purified COF powder under vacuum at an elevated temperature (e.g., 150 °C) for 12 hours to obtain the final, porous material.



[Click to download full resolution via product page](#)

Caption: Schematic of COF synthesis via Schiff base condensation.

## Pharmaceutical and Chemical Synthesis

While less documented than its role in COFs, **2,3-dihydroxyterephthalaldehyde** serves as a valuable intermediate in organic synthesis. Its multiple reactive sites allow for the construction of complex molecules, and it can be a precursor in the development of pharmaceutical compounds.<sup>[6]</sup> The catechol and dialdehyde functionalities provide a scaffold that can be elaborated upon to create diverse molecular structures for drug discovery programs.

## Safety and Handling

**2,3-Dihydroxyterephthalaldehyde** is classified as an irritant. Proper safety precautions must be observed during its handling and use.

- **Hazard Statements:**
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.[[2](#)]
- Precautionary Measures:
  - P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.
  - P264: Wash skin thoroughly after handling.
  - P280: Wear protective gloves, eye protection, and face protection.
- First Aid:
  - IF ON SKIN (P302 + P352): Wash with plenty of soap and water.
  - IF IN EYES (P305 + P351 + P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[[2](#)] If irritation persists (P337 + P313), get medical advice/attention.
  - IF INHALED (P304 + P340): Remove person to fresh air and keep comfortable for breathing.
- Storage and Stability:
  - Store in a tightly closed container in a dry, well-ventilated place.
  - It is recommended to store under an inert atmosphere to prevent oxidation.[[1](#)] The compound is listed as air-sensitive.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemscene.com [chemscene.com]
- 2. 148063-59-6|2,3-Dihydroxyterephthalaldehyde|BLD Pharm [bldpharm.com]

- 3. rsc.org [rsc.org]
- 4. Photocatalytic applications of covalent organic frameworks: synthesis, characterization, and utility - Nanoscale (RSC Publishing) DOI:10.1039/D4NR03204G [pubs.rsc.org]
- 5. Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [2,3-Dihydroxyterephthalaldehyde chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2954148#2-3-dihydroxyterephthalaldehyde-chemical-properties-and-structure]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)